Cas no 148136-15-6 (6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one)
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-QUINOLINONE, 6-(CHLOROACETYL)-7-FLUORO-3,4-DIHYDRO-
- SCHEMBL9562601
- G51968
- YFA13615
- AKOS008130519
- 148136-15-6
- EN300-41392
- CS-0248787
- Z419111766
- 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
- 6-(2-CHLOROACETYL)-7-FLUORO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE
-
- Inchi: 1S/C11H9ClFNO2/c12-5-10(15)7-3-6-1-2-11(16)14-9(6)4-8(7)13/h3-4H,1-2,5H2,(H,14,16)
- InChI Key: PWUBUSLBGCNMOI-UHFFFAOYSA-N
- SMILES: ClCC(C1C(=CC2=C(C=1)CCC(N2)=O)F)=O
Computed Properties
- Exact Mass: 241.031
- Monoisotopic Mass: 241.031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2A^2
- XLogP3: 1.5
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B422080-25mg |
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one |
148136-15-6 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B422080-50mg |
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one |
148136-15-6 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B422080-250mg |
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one |
148136-15-6 | 250mg |
$ 365.00 | 2022-06-07 | ||
| A2B Chem LLC | AV38714-2.5g |
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one |
148136-15-6 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
| A2B Chem LLC | AV38714-5g |
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one |
148136-15-6 | 95% | 5g |
$1646.00 | 2024-04-20 | |
| A2B Chem LLC | AV38714-50mg |
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one |
148136-15-6 | 95% | 50mg |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AV38714-100mg |
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one |
148136-15-6 | 95% | 100mg |
$195.00 | 2024-04-20 | |
| A2B Chem LLC | AV38714-250mg |
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one |
148136-15-6 | 95% | 250mg |
$263.00 | 2024-04-20 | |
| A2B Chem LLC | AV38714-500mg |
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one |
148136-15-6 | 95% | 500mg |
$464.00 | 2024-04-20 | |
| A2B Chem LLC | AV38714-1g |
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one |
148136-15-6 | 95% | 1g |
$591.00 | 2024-04-20 |
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Comprehensive Overview of 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 148136-15-6)
The compound 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 148136-15-6) is a fluorinated tetrahydroquinoline derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the fluoro and chloroacetyl functional groups, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its relevance in drug discovery, particularly in targeting enzymes and receptors associated with inflammation and metabolic disorders.
In recent years, the demand for fluorinated heterocycles like 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one has surged, driven by their enhanced metabolic stability and bioavailability. This aligns with the growing trend of precision medicine and targeted therapy, where fluorinated compounds play a pivotal role. The compound's CAS No. 148136-15-6 is frequently searched in academic databases and chemical marketplaces, reflecting its industrial and scientific importance.
From a synthetic chemistry perspective, the chloroacetyl moiety in this molecule offers versatile reactivity, enabling further derivatization through nucleophilic substitution or cross-coupling reactions. This flexibility is crucial for developing small-molecule inhibitors and probe compounds used in chemical biology. Additionally, the fluoro substituent at the 7-position enhances electron-withdrawing effects, influencing the compound's electronic distribution and binding affinity in molecular interactions.
Environmental and regulatory considerations are also shaping the discourse around 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one. With the rise of green chemistry initiatives, researchers are exploring sustainable synthetic routes for such intermediates, minimizing hazardous byproducts. The compound's stability under various pH conditions further makes it a candidate for formulation optimization in drug delivery systems.
In the context of AI-driven drug discovery, CAS No. 148136-15-6 has been featured in computational studies predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These insights are invaluable for prioritizing compounds in high-throughput screening campaigns. Furthermore, patent filings referencing this structure highlight its applicability in kinase inhibition and GPCR modulation, areas of intense therapeutic interest.
The analytical characterization of 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm its purity and structural integrity, which are critical for reproducibility in research. As the pharmaceutical industry shifts toward continuous manufacturing, robust quality control protocols for intermediates like this compound gain prominence.
Market analysts note that the supply chain for fluorinated building blocks, including CAS No. 148136-15-6, is expanding to meet global demand. Strategic partnerships between custom synthesis providers and biotech firms are accelerating the commercialization of novel derivatives. This trend underscores the compound's role in bridging early-stage research and clinical development pipelines.
Future directions for 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one may include exploration in photopharmacology, where light-responsive analogs could enable spatiotemporal control of drug activity. Such innovations align with the broader push for personalized therapeutics and non-invasive treatments. Collaborative efforts across academia and industry will continue to unlock the full potential of this multifaceted compound.
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